[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol
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Overview
Description
[1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol is an organic compound characterized by the presence of a chlorinated biphenyl group attached to a cyclopropyl methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol typically involves the reaction of 3’-chlorobiphenyl-4-yl with cyclopropylmethanol under specific conditions. One common method includes the use of a Grignard reagent, where 3’-chlorobiphenyl-4-yl magnesium bromide reacts with cyclopropylmethanol in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of [1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of [1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanone.
Reduction: Formation of [1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]methane.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
[1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4’-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
- 2-(3’-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine
Uniqueness
[1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol is unique due to its cyclopropyl methanol moiety, which imparts distinct chemical and physical properties compared to other chlorobiphenyl derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C16H15ClO |
---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
[1-[4-(3-chlorophenyl)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C16H15ClO/c17-15-3-1-2-13(10-15)12-4-6-14(7-5-12)16(11-18)8-9-16/h1-7,10,18H,8-9,11H2 |
InChI Key |
UWVDZSPOLXKUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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